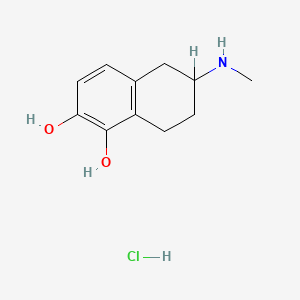
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
Cat. No. B1668610
Key on ui cas rn:
90060-20-1
M. Wt: 229.7 g/mol
InChI Key: MIMDMPWWTWVHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05710336
Procedure details


A mixture of 10.0 g of 5,6-dihydroxy-2-methylamino-1-tetralone hydrobromide, 2.0 g of Pd/C 5%, 90 ml of water and 10 ml of 37% HCl is hydrogenated in an autoclave (Hastelloy) (20 atm, 80° C.) for 8-9 hours, then is filtered washing with hot water. The aqueous solution is concentrated under vacuum and the resulting solid is warm triturated with 100 ml of 37% hydrochloric acid, then cooled to 0° C. and filtered. The resulting solid is recrystallized from acetone and dried under vacuum at 60° C. Yield: 7.4 g.
Name
5,6-dihydroxy-2-methylamino-1-tetralone hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One




[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Br.[OH:2][C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([NH:15][CH3:16])[C:8]2=O.[ClH:17]>[Pd].O>[ClH:17].[OH:2][C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([NH:15][CH3:16])[CH2:8]2 |f:0.1,5.6|
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
Hastelloy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with hot water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous solution is concentrated under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solid is warm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with 100 ml of 37% hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid is recrystallized from acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 60° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.OC1=C2CCC(CC2=CC=C1O)NC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
